molecular formula C16H26N2O B045076 4-Piperidinamine, 1-(2-ethoxyethyl)-3-methyl-N-phenyl-, cis- CAS No. 125080-82-2

4-Piperidinamine, 1-(2-ethoxyethyl)-3-methyl-N-phenyl-, cis-

Cat. No. B045076
M. Wt: 262.39 g/mol
InChI Key: YWENPTPCTWCPKC-CWSLVUQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidinamine, 1-(2-ethoxyethyl)-3-methyl-N-phenyl-, cis- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as cis-PEC and is a chiral amine with a piperidine ring structure. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of cis-PEC.

Scientific Research Applications

Cis-PEC has been extensively studied for its potential applications in medicinal chemistry, catalysis, and material science. In medicinal chemistry, cis-PEC has shown promising results as a chiral building block for the synthesis of various pharmaceuticals. It has been used in the synthesis of antihistamines, antiarrhythmic agents, and anti-inflammatory drugs. Cis-PEC has also been used as a ligand in asymmetric catalysis, where it has shown excellent enantioselectivity and catalytic activity. In material science, cis-PEC has been used as a precursor for the synthesis of various organic materials, including polymers and dendrimers.

Mechanism Of Action

The mechanism of action of cis-PEC is not fully understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis reactions. It can also act as a ligand in metal-catalyzed reactions, where it coordinates to the metal center and activates the substrate.

Biochemical And Physiological Effects

Cis-PEC has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

Cis-PEC has several advantages for use in laboratory experiments. It is readily available, easy to handle, and has a high purity. It has also shown excellent enantioselectivity and catalytic activity in asymmetric synthesis reactions. However, the limitations of cis-PEC include its high cost and limited availability in some regions.

Future Directions

There are several future directions for research on cis-PEC. One area of research could be the development of new synthetic methods for the preparation of cis-PEC. Another area of research could be the investigation of its potential applications in drug discovery and development. Additionally, the use of cis-PEC as a chiral auxiliary in asymmetric catalysis could be further explored. Finally, the development of new materials using cis-PEC as a precursor could also be an area of future research.
Conclusion:
In conclusion, cis-PEC is a chiral amine with potential applications in medicinal chemistry, catalysis, and material science. The synthesis of cis-PEC is relatively straightforward, and it has shown excellent enantioselectivity and catalytic activity in laboratory experiments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of cis-PEC involves the reaction of N-phenylpiperidin-4-amine with 2-ethoxyethyl chloride and 3-methyl-1-butanol in the presence of a base. The reaction takes place at room temperature and yields cis-PEC as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

CAS RN

125080-82-2

Product Name

4-Piperidinamine, 1-(2-ethoxyethyl)-3-methyl-N-phenyl-, cis-

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

(3R,4R)-1-(2-ethoxyethyl)-3-methyl-2-phenylpiperidin-4-amine

InChI

InChI=1S/C16H26N2O/c1-3-19-12-11-18-10-9-15(17)13(2)16(18)14-7-5-4-6-8-14/h4-8,13,15-16H,3,9-12,17H2,1-2H3/t13-,15-,16?/m1/s1

InChI Key

YWENPTPCTWCPKC-CWSLVUQWSA-N

Isomeric SMILES

CCOCCN1CC[C@H]([C@H](C1C2=CC=CC=C2)C)N

SMILES

CCOCCN1CCC(C(C1C2=CC=CC=C2)C)N

Canonical SMILES

CCOCCN1CCC(C(C1C2=CC=CC=C2)C)N

synonyms

(3R,4R)-1-(2-ethoxyethyl)-3-methyl-2-phenyl-piperidin-4-amine

Origin of Product

United States

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